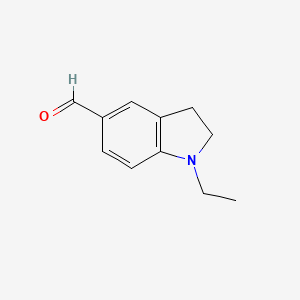

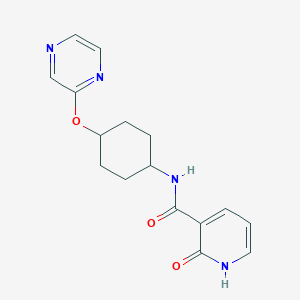

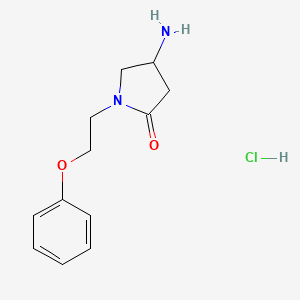

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives with pyridine and piperidine moieties involves various chemical reactions and conditions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another synthetic approach involved the condensation of benzoic acid chloride with amino pyridines to yield compounds with a 1,8-naphthalimide core connected to a pyridine via a methylene group . Additionally, a carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide was synthesized using an aryllithium reaction with 14CO2 . These methods demonstrate the versatility of synthetic strategies to create a variety of benzamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives were characterized using various spectroscopic techniques and X-ray crystallography. The crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms were determined, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . Similarly, the crystallography of pyridyl substituted benzamides connected to a 1,8-naphthalimide moiety was performed, providing insights into their molecular conformations . These structural analyses are crucial for understanding the relationship between the molecular structure of these compounds and their biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these benzamide derivatives are diverse and include cyclization, oxidation, condensation, and reduction steps. For example, the oxidation step in the synthesis of thiadiazolo[2,3-a]pyridine derivatives involved the removal of two hydrogen atoms and cyclization . The synthesis of substituted benzamides also involved a reduction step using sodium borohydride . These reactions are critical for constructing the complex molecular architectures of the benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzamide derivatives were evaluated through various analyses. The cytotoxicity of the thiadiazolo[2,3-a]pyridine derivatives and their copper(II) complexes was assessed against several human cancer cell lines, revealing significant cytotoxicity for some derivatives . The luminescent properties of the naphthalimide-linked benzamides were studied, showing aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are indicative of the potential applications of these compounds in biological systems and materials science.

科学的研究の応用

Analytical Method Development

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide derivatives have been utilized in analytical chemistry for the development of capillary electrophoretic separation methods. For instance, nonaqueous capillary electrophoretic separation was developed for imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) and related compounds. This method, employing a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, showed effectiveness in baseline separation of the studied analytes, demonstrating the utility of these compounds in quality control and analytical research (Lei Ye et al., 2012).

Cancer Research

In cancer research, derivatives of this compound have shown promise as histone deacetylase (HDAC) inhibitors, a key target in oncology. The compound MGCD0103 is an isotype-selective HDAC inhibitor that blocks cancer cell proliferation and induces apoptosis, demonstrating significant potential as an anticancer drug. Its oral bioavailability and antitumor activity in vivo highlight its application in therapeutic development (Nancy Z. Zhou et al., 2008).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a selective antagonist for the CB1 cannabinoid receptor. Studies involving this compound derivatives have contributed to understanding molecular interactions and conformational analyses around the CB1 receptor, providing insights into the steric and electrostatic factors influencing receptor binding and antagonist activity (J. Shim et al., 2002).

Metabolic Studies

In pharmacokinetics and drug metabolism, studies on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved the identification of metabolites in chronic myelogenous leukemia patients. The research emphasized the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of this compound, offering a deeper understanding of the metabolic pathways involved in drug disposition (Aishen Gong et al., 2010).

Bioactivity Studies

Research on novel benzamides and their metal complexes has shown that these compounds exhibit significant antibacterial activity against various bacterial strains. This demonstrates the potential of this compound derivatives in developing new antibacterial agents. The observed bioactivity, particularly the enhanced activity of copper complexes compared to free ligands, underscores the importance of these compounds in antimicrobial research (E. Khatiwora et al., 2013).

作用機序

Target of Action

The primary target of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized to realize two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation, and their disruption can lead to the prevention of disease progression, such as in the case of leukemia .

Result of Action

The result of the action of this compound is the inhibition of tyrosine kinase activity , which can lead to the disruption of cell growth and differentiation pathways . This disruption can have therapeutic effects, such as the treatment of leukemia .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(16-4-2-1-3-5-16)20-14-15-8-12-21(13-9-15)17-6-10-19-11-7-17/h1-7,10-11,15H,8-9,12-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRASLAJJONHZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)

![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)